molecular formula C13H21NO B13082792 [1-(4-Ethoxyphenyl)ethyl](propyl)amine

[1-(4-Ethoxyphenyl)ethyl](propyl)amine

Cat. No.: B13082792
M. Wt: 207.31 g/mol
InChI Key: WWNFOWFERHOLGL-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, where the ethyl group is substituted with a 4-ethoxyphenyl group and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)ethylamine typically involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(4-Ethoxyphenyl)ethylamine .

Industrial Production Methods: Industrial production methods for 1-(4-Ethoxyphenyl)ethylamine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Ethoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes. It may have applications in the development of new drugs or therapeutic agents.

Medicine: In medicine, 1-(4-Ethoxyphenyl)ethylamine is investigated for its potential pharmacological properties. It may be used in the development of drugs targeting specific receptors or pathways in the body.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)ethylamine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also influence various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

    Phenethylamine: The parent compound of 1-(4-Ethoxyphenyl)ethylamine, with a simpler structure.

    4-Methoxyphenethylamine: A similar compound with a methoxy group instead of an ethoxy group.

    N,N-Dimethylphenethylamine: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: 1-(4-Ethoxyphenyl)ethylamine is unique due to the presence of both the ethoxyphenyl and propylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-10-14-11(3)12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

WWNFOWFERHOLGL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)OCC

Origin of Product

United States

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